2,3-Dichloro-6,7-dimethoxyquinoxaline

Description

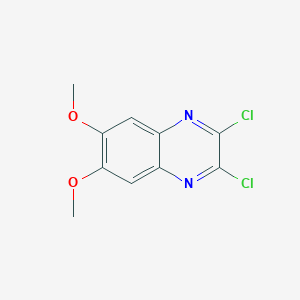

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6,7-dimethoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)14-10(12)9(11)13-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGVKCNEXNZDPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(C(=N2)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347404 | |

| Record name | 2,3-Dichloro-6,7-dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1790-91-6 | |

| Record name | 2,3-Dichloro-6,7-dimethoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dichloro-6,7-dimethoxyquinoxaline chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthetic methodologies for 2,3-Dichloro-6,7-dimethoxyquinoxaline. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available data and infers properties and protocols based on established chemical principles and the known reactivity of related quinoxaline derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Chemical Structure and Properties

This compound is a substituted heterocyclic compound built upon a quinoxaline core. The quinoxaline structure itself, a fusion of benzene and pyrazine rings, is a well-known pharmacophore present in numerous biologically active compounds. The addition of chloro groups at the 2 and 3 positions and methoxy groups at the 6 and 7 positions significantly influences the molecule's electronic properties, reactivity, and potential biological activity.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| CAS Number | 1790-91-6[1][2][3] |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂[2][3] |

| Molecular Weight | 259.09 g/mol [2][3] |

| Canonical SMILES | COC1=C(C=C2C(=C1)N=C(C(=N2)Cl)Cl)OC[4] |

| InChI Key | NQGVKCNEXNZDPT-UHFFFAOYSA-N[4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 178 °C | [1] |

| Boiling Point (Predicted) | 337.5 ± 37.0 °C | [1][4] |

| Density (Predicted) | 1.424 ± 0.06 g/cm³ | [1][4] |

| Purity | >98% (as specified by commercial suppliers) | [2][3][5] |

| Appearance | White to yellow to orange powder/crystal | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Synthesis Methodology

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline

This protocol is adapted from general procedures for the synthesis of quinoxalinediols from o-phenylenediamines and oxalic acid.

-

Materials:

-

1,2-Diamino-4,5-dimethoxybenzene

-

Oxalic acid dihydrate

-

4M Hydrochloric acid

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Filtration apparatus

-

-

Procedure:

-

In a round-bottom flask, dissolve 1,2-diamino-4,5-dimethoxybenzene in 4M hydrochloric acid.

-

Add a solution of oxalic acid dihydrate in water to the flask.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product, 2,3-dihydroxy-6,7-dimethoxyquinoxaline, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash thoroughly with cold deionized water to remove any remaining acid, and dry under vacuum.

-

Protocol 2: Synthesis of this compound

This protocol is a general method for the chlorination of 2,3-dihydroxyquinoxalines.

-

Materials:

-

2,3-Dihydroxy-6,7-dimethoxyquinoxaline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ice water

-

Standard laboratory glassware for reactions under anhydrous conditions.

-

Filtration apparatus

-

-

Procedure:

-

To a flask containing 2,3-dihydroxy-6,7-dimethoxyquinoxaline, add phosphorus oxychloride and a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-3 hours under a dry atmosphere. The reaction should be carried out in a well-ventilated fume hood.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The crude this compound will precipitate.

-

Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Spectral Data

Detailed and verified spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. The following table provides predicted and expected spectral characteristics. Researchers are advised to obtain and interpret their own spectral data for synthesized samples.

Table 3: Predicted and Expected Spectral Data

| Technique | Expected/Predicted Characteristics |

| ¹H NMR | Two singlets in the aromatic region corresponding to the protons at positions 5 and 8. Two singlets for the methoxy group protons. The exact chemical shifts would need to be determined experimentally. |

| ¹³C NMR | Signals corresponding to the two equivalent aromatic CH carbons, two equivalent methoxy carbons, two equivalent carbons bearing the methoxy groups, two equivalent carbons bearing the chlorine atoms, and two equivalent quaternary carbons of the benzene ring. |

| IR (Infrared) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring and methoxy groups, C=N and C=C stretching of the quinoxaline core, C-O stretching of the methoxy groups, and C-Cl stretching. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 259.09 g/mol , with a characteristic isotopic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4). |

Biological Activity

While there is no specific biological activity data reported for this compound in the reviewed literature, the quinoxaline scaffold is a key feature in many compounds with a broad range of pharmacological activities.

Quinoxaline derivatives have been reported to exhibit:

The presence of the dichloro and dimethoxy substituents on the quinoxaline core of the title compound suggests that it could be a valuable intermediate for the synthesis of novel therapeutic agents. The chlorine atoms at the 2 and 3 positions are good leaving groups, allowing for nucleophilic substitution to generate a library of new derivatives for biological screening.

Logical Relationships in Drug Discovery

The utility of this compound in drug discovery can be visualized as a workflow where it serves as a key building block.

Caption: Drug discovery workflow starting from this compound.

Conclusion

This compound is a chemical compound with potential applications in pharmaceutical and materials science research. While detailed experimental data is scarce, this guide provides a framework for its synthesis and an understanding of its chemical properties based on the well-established chemistry of quinoxalines. The reactive nature of the chloro substituents makes it an attractive starting material for the development of novel compounds with potentially interesting biological activities. Further research is warranted to fully characterize this compound and explore its synthetic utility and pharmacological potential.

References

- 1. This compound CAS#: 1790-91-6 [amp.chemicalbook.com]

- 2. 1790-91-6 this compound AKSci 5328AJ [aksci.com]

- 3. 1790-91-6|this compound|BLD Pharm [bldpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. aksci.com [aksci.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 10. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dichloro-6,7-dimethoxyquinoxaline: Identification, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dichloro-6,7-dimethoxyquinoxaline, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its identification, physicochemical properties, a general synthesis protocol, and its potential applications in drug discovery and development. All quantitative data is presented in structured tables for clarity, and a detailed experimental workflow for its synthesis is provided.

Identification and Chemical Properties

This compound is a substituted quinoxaline derivative with the Chemical Abstracts Service (CAS) registry number 1790-91-6 .[1][2][3][4][5][6] The quinoxaline core is a recognized privileged scaffold in medicinal chemistry, and this particular derivative, with its reactive chloro groups and electron-donating methoxy substituents, serves as a versatile intermediate for the synthesis of more complex molecules.

Below is a summary of its key identifiers and physicochemical properties.

| Identifier | Value |

| CAS Number | 1790-91-6 |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ |

| Molecular Weight | 259.09 g/mol [1] |

| IUPAC Name | This compound |

| Canonical SMILES | COC1=CC2=C(C=C1OC)N=C(C(=N2)Cl)Cl |

| InChI Key | NQGVKCNEXNZDPT-UHFFFAOYSA-N |

Table 1: Chemical Identifiers for this compound

| Property | Value |

| Melting Point | 178 °C[3] |

| Boiling Point (Predicted) | 337.5 ± 37.0 °C[3] |

| Density (Predicted) | 1.424 ± 0.06 g/cm³[3] |

| pKa (Predicted) | -4.87 ± 0.48[3] |

Table 2: Physicochemical Properties of this compound

Synthesis

The synthesis of 2,3-dichloroquinoxaline derivatives generally involves the condensation of a substituted o-phenylenediamine with an appropriate 1,2-dicarbonyl compound, followed by chlorination. A one-pot method has been described for the synthesis of various 2,3-dichloroquinoxaline derivatives, which can be adapted for this compound.[7] This approach is efficient and avoids the isolation of intermediates.

General Experimental Protocol: One-Pot Synthesis

This protocol is based on the general method for preparing 2,3-dichloroquinoxaline derivatives and is a plausible route for the synthesis of this compound.

Materials:

-

4,5-Dimethoxy-1,2-phenylenediamine

-

Oxalic acid

-

Phosphorus oxychloride (POCl₃)

-

Toluene or Xylene

-

Silica gel or Methanesulfonic acid (catalyst)

Procedure:

-

To a solution of 4,5-dimethoxy-1,2-phenylenediamine and oxalic acid in toluene, add a catalytic amount of silica gel or methanesulfonic acid.

-

Heat the reaction mixture to 110 °C.

-

Slowly add phosphorus oxychloride to the reaction mixture.

-

Maintain the reaction at 110 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Identification and Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the quinoxaline ring, and two singlets in the aliphatic region corresponding to the two methoxy groups.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the quinoxaline core and the carbons of the methoxy groups. The carbons attached to the chlorine atoms will appear at a characteristic downfield shift.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (259.09 g/mol ), with a characteristic isotopic pattern for two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H aromatic stretching, C=N stretching of the pyrazine ring, C-O stretching of the methoxy groups, and C-Cl stretching.

Applications in Drug Development

Quinoxaline derivatives are a significant class of heterocyclic compounds with a broad range of biological activities, making them attractive scaffolds in drug discovery. The 2,3-dichloroquinoxaline core, in particular, serves as a versatile building block for creating diverse molecular libraries through nucleophilic substitution reactions at the 2- and 3-positions.

The presence of the two chlorine atoms in this compound makes it an excellent electrophilic substrate for reactions with various nucleophiles, such as amines, thiols, and alcohols. This reactivity allows for the facile introduction of different pharmacophores, enabling the synthesis of novel compounds with potential therapeutic applications. The dimethoxy groups on the benzene ring can also influence the compound's solubility, lipophilicity, and electronic properties, which are crucial for its biological activity and pharmacokinetic profile.

While specific examples of drugs synthesized directly from this compound are not widely reported in publicly available literature, its structural similarity to other biologically active quinoxaline and quinazoline derivatives suggests its potential as a key intermediate in the development of novel therapeutic agents, particularly in areas such as oncology and infectious diseases.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and reactive sites make it an ideal starting material for the synthesis of a wide range of novel heterocyclic compounds. This guide provides essential information for researchers and developers working with this compound, from its basic properties to its potential applications in the creation of new pharmaceuticals. Further research into the specific applications and biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. manusaktteva.com [manusaktteva.com]

- 2. 1790-91-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS#: 1790-91-6 [amp.chemicalbook.com]

- 4. 1790-91-6 this compound AKSci 5328AJ [aksci.com]

- 5. molcore.com [molcore.com]

- 6. This compound | CAS: 1790-91-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 2,3-Dichloro-6,7-dimethoxyquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,3-dichloro-6,7-dimethoxyquinoxaline, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Instrument Frequency |

| 7.25 | Singlet | 2H | Ar-H | CDCl₃ | 400 MHz |

| 4.04 | Singlet | 6H | -OCH₃ | CDCl₃ | 400 MHz |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~150-155 | C-O |

| ~140-145 | C-Cl |

| ~135-140 | Quaternary C |

| ~105-110 | Ar-CH |

| ~56 | -OCH₃ |

Table 3: Mass Spectrometry Data

| m/z | Ion | Method |

| 260 | [M]⁺ | GC-MS |

Table 4: Infrared (IR) Spectroscopy Data

Specific experimental IR data for this compound is not detailed in the available literature. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration Mode |

| ~3050-3100 | C-H (Aromatic) | Stretching |

| ~2950-3000 | C-H (Methoxy) | Stretching |

| ~1580-1610 | C=C (Aromatic) | Stretching |

| ~1450-1500 | C=N | Stretching |

| ~1200-1300 | C-O (Aryl ether) | Asymmetric Stretching |

| ~1000-1100 | C-O (Aryl ether) | Symmetric Stretching |

| ~700-850 | C-Cl | Stretching |

Experimental Protocols

The following protocols are based on methodologies reported in the synthesis and characterization of this compound and related compounds[1].

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of its precursor, 6,7-dimethoxyquinoxaline-2,3-dione.

Materials:

-

6,7-dimethoxyquinoxaline-2,3-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloroethane

Procedure:

-

A mixture of 6,7-dimethoxyquinoxaline-2,3-dione (1 equivalent) and phosphorus oxychloride (20 equivalents) is prepared in dichloroethane.

-

A few drops of dry DMF are added as a catalyst.

-

The reaction mixture is heated to 363 K (90 °C) and stirred for 16 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting solid is dissolved in dichloromethane and filtered through celite to remove any insoluble impurities.

-

The crude product is purified by flash chromatography to yield pure this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR spectra are recorded on a 400 MHz spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm).

Mass Spectrometry

Sample Preparation:

-

A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or dichloromethane.

Data Acquisition:

-

Gas Chromatography-Mass Spectrometry (GC-MS) is performed using an instrument equipped with a suitable capillary column (e.g., Supelco® SLBTM-5ms).

-

The mass spectrometer is operated in electron ionization (EI) mode.

Infrared Spectroscopy

Sample Preparation:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Workflow and Pathway Visualizations

The following diagrams illustrate the key experimental and logical workflows described in this guide.

Caption: Synthetic and analytical workflow for this compound.

Caption: Logical pathway for structure elucidation from spectroscopic data.

References

Physical and chemical properties of 2,3-Dichloro-6,7-dimethoxyquinoxaline

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-Dichloro-6,7-dimethoxyquinoxaline. The information presented herein is intended for researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific compound, this guide summarizes the currently accessible information from chemical suppliers and draws general context from the broader class of quinoxaline derivatives.

Chemical Identity and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | [1] |

| Molecular Weight | 259.09 g/mol | [1] |

| Boiling Point | 337.5 °C at 760 mmHg | [2] |

| Density | 1.424 g/cm³ | [2] |

| Flash Point | 157.9 °C | [2] |

| CAS Number | 1790-91-6 | [1][2] |

| Canonical SMILES | COC1=C(C=C2C(=C1)N=C(C(=N2)Cl)Cl)OC | [2] |

| InChI Key | NQGVKCNEXNZDPT-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not identified in the surveyed literature, a general method for preparing 2,3-dichloroquinoxaline derivatives has been patented. This "one-pot boiling" method involves the reaction of an o-phenylenediamine derivative with oxalic acid and subsequent treatment with a chlorinating agent like phosphorus oxychloride.[3]

For the synthesis of this compound, the logical starting material would be 4,5-dimethoxy-1,2-phenylenediamine. The general synthetic workflow is depicted below.

Caption: General synthetic pathway for 2,3-dichloroquinoxaline derivatives.

The reactivity of 2,3-dichloroquinoxalines is characterized by the two electrophilic carbon atoms in the pyrazine ring, which are susceptible to nucleophilic substitution.[4] This reactivity allows for the introduction of various functional groups at the 2 and 3 positions, making 2,3-dichloroquinoxaline derivatives valuable intermediates in the synthesis of more complex molecules with potential biological activities.[4]

Spectral Data

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the associated signaling pathways of this compound. However, the quinoxaline scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[6]

For instance, some quinoxaline derivatives have been investigated as anticancer agents, with some studies pointing towards the modulation of signaling pathways like the PI3K/AKT/mTOR pathway, although this was for a structurally different indolo[2,3-b]quinoline.[7] Other research on quinoxaline-containing compounds has demonstrated anti-schistosomal activities, utilizing 2,3-Dichloro-6-nitroquinoxaline as a key synthetic precursor.[8]

The logical workflow for investigating the biological activity of a novel quinoxaline derivative like this compound would typically involve a series of in vitro and in vivo studies.

Caption: A typical workflow for the evaluation of biological activity.

Conclusion

This compound is a chemical compound for which basic physical data is available primarily from commercial suppliers. While detailed experimental protocols for its synthesis and its specific spectral and biological properties are not extensively documented in publicly accessible literature, its chemical structure suggests it could be a valuable intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry, leveraging the known reactivity of the 2,3-dichloroquinoxaline core. Further research is required to fully characterize this molecule and explore its potential biological activities.

References

- 1. 1790-91-6|this compound|BLD Pharm [bldpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Dichloroquinoxaline(2213-63-0) 1H NMR [m.chemicalbook.com]

- 6. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties of 2,3-Dichloro-6,7-dimethoxyquinoxaline

An In-depth Technical Guide on the Solubility and Stability of 2,3-Dichloro-6,7-dimethoxyquinoxaline

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1790-91-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | [2][3] |

| Molecular Weight | 259.09 g/mol | [2][3] |

| Melting Point | 178 °C | [1] |

| Boiling Point (Predicted) | 337.5 ± 37.0 °C | [1][4] |

| Density (Predicted) | 1.424 ± 0.06 g/cm³ | [1][4] |

| Purity Specification | ≥ 98% | [2][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Solubility Profile and Determination

The solubility of quinoxaline derivatives is influenced by factors such as the nature and position of substituents, crystal lattice energy, and the physicochemical properties of the solvent.[6] Generally, the planar and aromatic nature of the quinoxaline core can lead to poor solubility in aqueous solutions.[6] However, they tend to be soluble in various organic solvents.[7][8] For this compound, the presence of two methoxy groups may slightly increase polarity, while the dichloro substitutions contribute to its lipophilicity.

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The isothermal saturation method is a robust technique to determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[6]

1. Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile, ethyl acetate, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

Sample Collection: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any solid particles.

-

Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectroscopy method to determine the concentration of the dissolved compound. A pre-established calibration curve of the compound in the same solvent should be used for accurate quantification.

-

Data Reporting: The solubility is typically reported in units of mg/mL or mol/L.

Stability Profile and Assessment

The stability of a pharmaceutical compound is a critical attribute that can influence its safety, efficacy, and shelf-life. Stability testing involves subjecting the compound to various environmental conditions over time to monitor for degradation.

Experimental Protocol: Forced Degradation and Stability-Indicating Method

Forced degradation studies are conducted to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.[9]

1. Forced Degradation Conditions:

-

Acid Hydrolysis: Dissolve the compound in a solution of a strong acid (e.g., 0.1 N HCl) and heat.

-

Base Hydrolysis: Dissolve the compound in a solution of a strong base (e.g., 0.1 N NaOH) and heat.

-

Oxidation: Treat the compound with an oxidizing agent (e.g., 3-30% H₂O₂).

-

Thermal Stress: Expose the solid compound or a solution to high temperatures (e.g., 60-80 °C).

-

Photostability: Expose the solid compound or a solution to light of a specified wavelength and intensity, as per ICH Q1B guidelines.

2. Development of a Stability-Indicating Analytical Method:

-

A stability-indicating method, typically HPLC, must be able to separate the intact drug from its degradation products.[10]

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness.

-

Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) can be used to confirm that the peak for the parent drug is free from any co-eluting degradants.

3. Long-Term Stability Study:

-

Store the compound under controlled temperature and humidity conditions as recommended by the International Council for Harmonisation (ICH) guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Monitor for changes in physical appearance, purity (assay), and the formation of degradation products.

In the absence of specific signaling pathway information for this compound, no pathway diagrams can be generated at this time. The provided protocols and diagrams offer a foundational approach for researchers to systematically determine the solubility and stability of this compound, contributing to a more comprehensive understanding of its potential in drug development and other scientific applications.

References

- 1. This compound CAS#: 1790-91-6 [amp.chemicalbook.com]

- 2. 1790-91-6 this compound AKSci 5328AJ [aksci.com]

- 3. 1790-91-6|this compound|BLD Pharm [bldpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. aksci.com [aksci.com]

- 6. benchchem.com [benchchem.com]

- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 8. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Dimethoxyquinoxaline Compounds: A Technical Guide to Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxyquinoxaline derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of these compounds, with a primary focus on their applications in oncology, neurodegenerative diseases, and inflammatory disorders. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of dimethoxyquinoxaline-based therapeutics.

Introduction

The quinoxaline core, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, is a privileged structure in drug discovery due to its diverse pharmacological properties. The addition of dimethoxy functional groups to this core can significantly modulate the physicochemical and biological properties of the resulting compounds, leading to enhanced potency and target selectivity. This guide delves into the specific therapeutic potential of dimethoxyquinoxaline derivatives, highlighting their interactions with key biological targets and the signaling pathways they modulate.

Therapeutic Targets in Oncology

Dimethoxyquinoxaline compounds have shown significant promise as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth, proliferation, and survival.

Receptor Tyrosine Kinase Inhibition: The c-Met Example

The hepatocyte growth factor receptor, c-Met, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers. A series of 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of c-Met.

The inhibitory activity of a lead 6,7-dimethoxy-4-anilinoquinoline compound against the c-Met kinase and its cytotoxic effects on various cancer cell lines are summarized below.

| Compound | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 12n | c-Met | 0.030 ± 0.008 | A549 (Lung Cancer) | 7.3 ± 1.0 | [1][2] |

| MCF-7 (Breast Cancer) | 6.1 ± 0.6 | [1][2] | |||

| MKN-45 (Gastric Cancer) | 13.4 ± 0.5 | [1][2] |

Downstream Signaling Pathways

The inhibition of c-Met by dimethoxyquinoxaline compounds disrupts downstream signaling cascades critical for cancer cell survival and proliferation, including the PI3K/Akt/mTOR and RAS/MEK/ERK pathways.

Therapeutic Targets in Neurodegenerative Diseases

Dimethoxyquinoxaline derivatives have shown potential as neuroprotective agents, particularly in the context of Alzheimer's disease, by targeting key enzymes involved in the disease pathology.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Certain quinoxaline derivatives have been identified as potent inhibitors of GSK-3β.

| Compound | Target | IC50 (µM) | Reference |

| Compound 45 | GSK-3β | 0.18 | [3][4] |

Antimicrobial and Anti-inflammatory Potential

Dimethoxyquinoxaline derivatives have also demonstrated promising activity against various microbial pathogens and have shown potent anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial potential of quinoxaline derivatives has been evaluated against a range of bacteria and fungi, with some compounds exhibiting significant inhibitory effects.

| Compound | Microorganism | MIC (µM) | Reference |

| Compound 7a | S. aureus (MDR) | 4.91 - 9.82 | [5] |

| Compound 9b | Gram-positive/negative bacteria & fungi | 2.44 - 180.14 | [5] |

| Compound 10a | Gram-positive/negative bacteria & fungi | 2.44 - 180.14 | [5] |

Anti-inflammatory Activity

The anti-inflammatory properties of quinoxaline derivatives are attributed to their ability to inhibit key inflammatory mediators, such as p38α mitogen-activated protein kinase (MAPK).

| Compound | Target | IC50 (µM) | In Vivo Model | % Inhibition | Reference |

| Compound 4a | p38α MAPK | 0.042 | Carrageenan-induced paw edema | 83.61 | [6] |

| Compound 4d | p38α MAPK | - | Carrageenan-induced paw edema | 82.92 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro c-Met Kinase Assay

Objective: To determine the in vitro inhibitory activity of dimethoxyquinoxaline compounds against the c-Met kinase.

Materials:

-

Recombinant human c-Met kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test dimethoxyquinoxaline compounds

-

Positive control inhibitor (e.g., Crizotinib)

-

96-well or 384-well plates

-

Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in an appropriate solvent (e.g., DMSO).

-

Add the diluted compounds to the wells of the assay plate. Include a vehicle control (DMSO only).

-

Add the c-Met kinase to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and detect the signal according to the specific assay kit instructions (e.g., by adding a detection reagent that measures ADP production).

-

Measure the signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

Objective: To assess the cytotoxic effects of dimethoxyquinoxaline compounds on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test dimethoxyquinoxaline compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubate the plate for a specified duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Broth Microdilution for Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of dimethoxyquinoxaline compounds against microbial strains.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

Test dimethoxyquinoxaline compounds

-

Positive control antibiotic/antifungal

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microbial strain.

-

Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Add the standardized inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of dimethoxyquinoxaline compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Test dimethoxyquinoxaline compounds

-

Positive control anti-inflammatory drug (e.g., Indomethacin)

-

Pletysmometer or calipers

Procedure:

-

Administer the test compounds or the positive control to the animals via an appropriate route (e.g., oral, intraperitoneal).

-

After a specified time, induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle-treated control group.

Synthesis and Experimental Workflows

The synthesis of dimethoxyquinoxaline derivatives often involves multi-step procedures. A general workflow for the synthesis of 6,7-dimethoxy-4-anilinoquinolines is depicted below.

Conclusion

Dimethoxyquinoxaline compounds represent a promising class of molecules with diverse therapeutic potential. Their ability to potently and selectively inhibit key biological targets in oncology, neurodegenerative diseases, and inflammatory conditions underscores their importance in modern drug discovery. The data and protocols presented in this guide provide a solid foundation for further research and development of novel dimethoxyquinoxaline-based therapeutics. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their preclinical efficacy into clinical success.

References

- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elevated plus maze protocol [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2,3-Dichloro-6,7-dimethoxyquinoxaline: A Versatile Scaffold for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6,7-dimethoxyquinoxaline is a heterocyclic compound that serves as a pivotal building block in the realms of medicinal chemistry and materials science. Its quinoxaline core, a fused bicyclic system of benzene and pyrazine rings, is a privileged structure in drug discovery, known to interact with the ATP-binding site of numerous kinases. The presence of two reactive chlorine atoms at the 2 and 3 positions, coupled with the electron-donating methoxy groups on the benzene ring, imparts a unique chemical reactivity to the molecule, making it an ideal starting material for the synthesis of a diverse array of functional molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility in the development of kinase inhibitors and its potential in organic electronics.

Synthesis and Reactivity

While specific experimental data for the synthesis of this compound is not extensively reported in the literature, a highly plausible and efficient synthetic route involves the condensation of 4,5-dimethoxy-1,2-phenylenediamine with a suitable C2-electrophile, typically oxalyl chloride. This method is a standard and widely used approach for the formation of the quinoxaline ring system.

A related and well-documented procedure is the synthesis of the isomeric 2,4-dichloro-6,7-dimethoxyquinazoline, which proceeds from 6,7-dimethoxyquinazolin-2,4-dione and a chlorinating agent like phosphorus oxychloride.[1][2][3]

The primary utility of this compound as a synthetic building block stems from the high reactivity of its two chlorine atoms. These positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of substituents. This reactivity is the cornerstone of its application in constructing libraries of compounds for drug discovery and for tuning the electronic properties of materials.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1790-91-6 | [4] |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | Inferred |

| Molecular Weight | 259.09 g/mol | Inferred |

| Appearance | Expected to be a solid at room temperature | Inferred |

Table 2: Predicted Spectroscopic Data for this compound

| Data Type | Predicted Chemical Shifts (ppm) |

| ¹H NMR | The two aromatic protons on the benzene ring are expected to appear as singlets in the range of 7.0-7.5 ppm. The six protons of the two methoxy groups would likely appear as a single peak around 3.9-4.1 ppm. |

| ¹³C NMR | The carbon atoms attached to the chlorine atoms are expected to have signals in the downfield region, typically around 140-150 ppm. The carbons of the benzene ring would appear in the 100-150 ppm range, with those attached to the methoxy groups being more shielded. The methoxy carbons would have a characteristic signal around 55-60 ppm. |

Applications in Synthesis

Kinase Inhibitors

The quinoxaline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5] Its ability to mimic the adenine core of ATP allows it to bind to the hinge region of the kinase active site. The this compound core is an excellent starting point for creating libraries of potential kinase inhibitors through the sequential or simultaneous substitution of the chlorine atoms.

A general workflow for the synthesis of kinase inhibitors using a dichloroquinoxaline scaffold is depicted below. This typically involves a nucleophilic aromatic substitution with an amine, followed by a palladium-catalyzed cross-coupling reaction to introduce further diversity.

Many kinase inhibitors target specific signaling pathways that are dysregulated in diseases like cancer. For example, Fibroblast Growth Factor Receptor (FGFR) inhibitors, which can be synthesized from quinoxaline scaffolds, block the downstream signaling that leads to cell proliferation and survival.[6]

Organic Electronics

Quinoxaline derivatives have also found applications in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[7] The electron-deficient nature of the pyrazine ring makes quinoxalines good electron-transporting materials. The ability to functionalize the this compound core allows for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, to optimize device performance. By introducing different aromatic or heterocyclic substituents, the emission color and efficiency of OLEDs can be controlled.

Experimental Protocols

The following are representative experimental protocols for the key transformations of a dichloro-quinoxaline/quinazoline scaffold, based on procedures for analogous compounds.

Synthesis of 2-Amino-3-chloro-6,7-dimethoxyquinoxaline Derivative (via SNAr)

This protocol describes a general procedure for the nucleophilic aromatic substitution of one of the chlorine atoms with an amine.

Materials:

-

This compound (1.0 eq)

-

Substituted primary or secondary amine (1.1 eq)

-

A non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq)

-

A high-boiling point solvent such as 2-propanol or N,N-dimethylformamide (DMF)

Procedure:

-

To a solution of this compound in the chosen solvent, add the substituted amine and DIPEA.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration and wash with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

-

Characterize the purified product by NMR and mass spectrometry.

Synthesis of a Disubstituted Quinoxaline via Suzuki Coupling

This protocol outlines a general procedure for a Suzuki cross-coupling reaction to substitute the second chlorine atom.

Materials:

-

2-Amino-3-chloro-6,7-dimethoxyquinoxaline derivative (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

A palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq)

-

A base such as K₂CO₃ or Cs₂CO₃ (2.0 eq)

-

A solvent system such as 1,4-dioxane/water or toluene/ethanol/water

Procedure:

-

In a reaction vessel, combine the 2-amino-3-chloro-6,7-dimethoxyquinoxaline derivative, the boronic acid, the palladium catalyst, and the base.

-

Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes, then add it to the reaction vessel.

-

Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 8-16 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired disubstituted quinoxaline.

-

Characterize the final product by NMR and mass spectrometry.

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. Its reactive chlorine atoms provide convenient handles for the introduction of a wide range of functional groups, enabling the rapid synthesis of diverse molecular architectures. This makes it a particularly attractive starting material for the development of novel kinase inhibitors in the field of drug discovery and for the creation of new materials for organic electronics. The synthetic protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the full potential of this powerful synthetic intermediate.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 3. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 4. This compound CAS#: 1790-91-6 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ossila.com [ossila.com]

The Electron-Deficient Nature of the 2,3-Dichloroquinoxaline Core: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical reactivity.[1] Among its derivatives, 2,3-dichloroquinoxaline (DCQX) stands out as a crucial and highly reactive building block. This technical guide provides an in-depth exploration of the electron-deficient nature of the DCQX core, its synthetic utility in nucleophilic aromatic substitution and cross-coupling reactions, and its application in the development of targeted therapeutics.

The Electron-Deficient Core and its Reactivity

The defining characteristic of the 2,3-dichloroquinoxaline core is its pronounced electron-deficient nature. This property arises from the presence of two nitrogen atoms within the pyrazine ring and the strong electron-withdrawing inductive effect of the two chlorine atoms at the C2 and C3 positions. This electron deficiency renders the quinoxaline ring highly susceptible to nucleophilic attack, making it an excellent electrophilic partner in a variety of chemical transformations.[2][3]

The primary mode of reaction for DCQX is nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, forming a tetrahedral intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the quinoxaline ring, resulting in the substituted product. The high reactivity of the two chlorine atoms allows for either mono- or di-substitution, which can often be controlled by stoichiometry and reaction conditions.[2][4]

Beyond SNAr, the chlorine atoms on the DCQX core also serve as excellent handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a vast array of complex quinoxaline derivatives.[5]

Data Presentation: Reactivity of 2,3-Dichloroquinoxaline

The versatility of 2,3-dichloroquinoxaline as a synthetic precursor is demonstrated by its reactions with a wide range of nucleophiles and in cross-coupling reactions. The following tables summarize representative quantitative data for these transformations.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,3-Dichloroquinoxaline

| Nucleophile Type | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| N-Nucleophiles | Ammonia | 2-Amino-3-chloroquinoxaline / 2,3-Diaminoquinoxaline | Dependent on conditions | Good | [2] |

| Hydrazine | 2-Hydrazino-3-chloroquinoxaline | Controlled conditions | Good | [2] | |

| Anilines | 2-Anilino-3-chloroquinoxaline | Energetic conditions | Moderate to Good | [2] | |

| O-Nucleophiles | Propargylic alcohol alkoxides | Mono- and di-substituted products | Controlled conditions | Good | [2] |

| Phenols | 2-Chloro-3-phenoxyquinoxaline derivatives | - | Good | [2] | |

| S-Nucleophiles | Thiourea | Quinoxaline-2,3(1H,4H)-dithione | Reflux in ethanol | 80-85 | [6] |

| Sodium Hydrogen Sulfide | Quinoxaline-2,3(1H,4H)-dithione | Reflux in ethanol | 86 | [7] |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Dichloroquinoxaline

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

| Suzuki-Miyaura | Arylboronic acids | Pd(OAc)₂/PCy₃ | 2,3-Diarylquinoxalines | Good to Excellent | [8] |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | 2,3-Dialkynylquinoxalines | Good to Excellent | [5] |

| Buchwald-Hartwig | Amines | Pd₂(dba)₃/ligand | 2,3-Diaminoquinoxalines | Good | [9] |

Table 3: Biological Activity of Selected Quinoxaline Derivatives

| Compound Type | Target | IC₅₀ (nM) | Reference |

| Quinoxaline-2-carboxylic acid derivative | Pim-1 Kinase | 74 | [2] |

| Dibromo substituted quinoxaline | ASK1 | 30.17 | [10][11][12][13] |

| 3-vinyl-quinoxalin-2(1H)-one derivative | FGFR1 | - (79.33% inhibition at 10 µM) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the 2,3-dichloroquinoxaline core.

Synthesis of 2,3-Diaminoquinoxaline from 2,3-Dichloroquinoxaline

Procedure:

A mixture of 2,3-dichloroquinoxaline (1.0 g, 5.0 mmol) and a solution of ammonia in methanol (2 M, 20 mL) is heated in a sealed tube at 120 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is washed with water and recrystallized from ethanol to afford 2,3-diaminoquinoxaline as a crystalline solid.

Suzuki-Miyaura Coupling of 2,3-Dichloroquinoxaline with Phenylboronic Acid

Procedure: [8][14][15][16][17]

To a stirred solution of 2,3-dichloroquinoxaline (1.0 g, 5.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol) in a mixture of toluene (20 mL) and water (5 mL), tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) is added. The reaction mixture is heated at 90 °C under a nitrogen atmosphere for 12 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to yield 2,3-diphenylquinoxaline.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the chemistry and biological activity of the 2,3-dichloroquinoxaline core.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2,3-dichloroquinoxaline.

Synthetic Workflow for Quinoxaline Derivatives

Caption: Synthetic utility of 2,3-dichloroquinoxaline in generating diverse functionalized derivatives.

Pim-1 Kinase Signaling Pathway and Inhibition

Caption: Simplified Pim-1 kinase signaling pathway and the point of intervention by quinoxaline-based inhibitors.[2][18][19][20][21]

ASK1 Signaling Pathway and Inhibition

Caption: Overview of the ASK1 signaling cascade and its inhibition by quinoxaline derivatives.[10][11][12][13][22]

FGFR1 Signaling Pathway and Inhibition

Caption: Key downstream signaling pathways of FGFR1 and the inhibitory action of quinoxaline-based compounds.[1][23][24][25][26]

Conclusion

The electron-deficient 2,3-dichloroquinoxaline core is a cornerstone in modern organic synthesis, offering a highly versatile platform for the construction of a wide range of functionalized heterocyclic compounds. Its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions has been extensively leveraged in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide provides a foundational understanding of the chemical properties and synthetic applications of DCQX, intended to empower researchers in their pursuit of innovative solutions in drug discovery and materials science.

References

- 1. Reactome | Signaling by FGFR1 [reactome.org]

- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. heteroletters.org [heteroletters.org]

- 4. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 19. PIM1 - Wikipedia [en.wikipedia.org]

- 20. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. What are the new molecules for ASK1 inhibitors? [synapse.patsnap.com]

- 23. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate mesoderm development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]

- 26. mdpi.com [mdpi.com]

The Enigmatic Core: A Technical Review of 2,3-Dichloro-6,7-dimethoxyquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the available literature and projects the scientific landscape for the heterocyclic compound, 2,3-Dichloro-6,7-dimethoxyquinoxaline. While direct experimental data for this specific molecule is sparse, this paper constructs a comprehensive profile by examining analogous compounds and established synthetic methodologies. This guide serves as a foundational resource, providing detailed experimental protocols, predicted quantitative data, and visualizations of key chemical pathways to stimulate and inform future research and development endeavors.

Synthesis and Characterization

The synthesis of 2,3-dichloroquinoxalines is a well-established area of organic chemistry, typically involving the condensation of an appropriately substituted o-phenylenediamine with oxalic acid or its derivatives, followed by a chlorination step. Although a specific procedure for this compound is not explicitly detailed in the current body of literature, a reliable synthetic route can be extrapolated from methodologies used for structurally similar compounds.

The logical precursor for the target molecule is 4,5-dimethoxy-1,2-phenylenediamine. The synthesis would proceed through a two-step process: the formation of the quinoxaline-2,3-dione intermediate, followed by chlorination.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione

This procedure is adapted from the general synthesis of quinoxaline-2,3-diones.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 4,5-dimethoxy-1,2-phenylenediamine in 50 mL of 2M hydrochloric acid.

-

Addition of Reagent: To this solution, add 12 mmol of oxalic acid dihydrate.

-

Reaction: Heat the mixture to reflux for 4 hours. The product is expected to precipitate out of the solution upon cooling.

-

Work-up: Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.

-

Purification: Wash the solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to yield the desired dione.

Step 2: Synthesis of this compound

This chlorination step is a standard method for converting quinoxalinediones to their corresponding dichloro derivatives.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend 5 mmol of 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione in 20 mL of phosphorus oxychloride (POCl₃).

-

Catalyst: Add a catalytic amount (e.g., 0.5 mL) of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux for 6 hours. The reaction should become a clear solution.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: The resulting precipitate, this compound, can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Predicted and Analogous Compound Data

Due to the absence of direct experimental data for this compound, the following table includes predicted properties and data from structurally similar compounds to provide a comparative reference.

| Property | This compound (Predicted/Inferred) | 2,3-Dichloro-6-methoxyquinoxaline[1][2] | 2,4-Dichloro-6,7-dimethoxyquinazoline[3] | 6,7-Dichloro-2,3-diphenylquinoxaline[4] |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | C₉H₆Cl₂N₂O | C₁₀H₈Cl₂N₂O₂ | C₂₀H₁₂Cl₂N₂ |

| Molecular Weight | 259.09 g/mol | 229.06 g/mol | 259.09 g/mol | 351.23 g/mol |

| Appearance | White to off-white solid (Predicted) | - | - | - |

| Melting Point (°C) | 160-170 (Predicted) | - | 175-178 | - |

| ¹H NMR (CDCl₃, δ ppm) | ~7.2-7.4 (s, 2H), ~4.0 (s, 6H) (Predicted) | - | - | 8.20 (s, 2H), 7.43-7.25 (m, 10H) |

| ¹³C NMR (CDCl₃, δ ppm) | (Predicted values for aromatic and methoxy carbons) | - | - | 154.6, 140.0, 138.5, 134.5, 129.9, 129.4, 128.5 |

Potential Biological Activity and Applications

Quinoxaline derivatives are a prominent class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties[5]. The introduction of methoxy groups at the 6 and 7 positions, as seen in related quinoline and quinazoline structures, has been associated with potent inhibitory activity against various kinases, making them valuable scaffolds in drug discovery.[6][7]

Derivatives of 6,7-dimethoxyquinazoline, a structurally related core, have shown significant potential as anticancer agents. For instance, some have been investigated as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK)[7]. Furthermore, 6,7-dimethoxy-4-anilinoquinolines have been identified as potent c-Met inhibitors, a key target in cancer therapy[6].

Given these precedents, it is plausible that this compound could serve as a key intermediate for the synthesis of novel bioactive molecules. The two chlorine atoms at the 2 and 3 positions are highly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and the construction of diverse chemical libraries for biological screening.

Potential Drug Development Workflow

The utility of this compound as a scaffold in drug discovery can be visualized in the following workflow:

Caption: A potential workflow for drug development using the target compound.

Conclusion

While direct experimental exploration of this compound is currently limited in published literature, its synthesis is highly feasible through established chemical routes. The true potential of this molecule lies in its role as a versatile chemical intermediate. The combination of the biologically active 6,7-dimethoxyquinoxaline core with the reactive dichloro substitution pattern at the 2 and 3 positions presents a promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a solid foundation and a starting point for researchers to unlock the potential of this enigmatic heterocyclic compound. Further investigation into its synthesis, characterization, and the biological activities of its derivatives is strongly encouraged.

References

- 1. Quinoxaline 2 3 Dichloro 6 Methoxy China Manufacturers & Suppliers & Factory [tianfuchem.com]

- 2. 2,3-dichloro-6-methoxyquinoxaline| CAS No:39267-04-4|ZaiQi Bio-Tech [chemzq.com]

- 3. 2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6,7-Dichloro-2,3-diphenylquinoxaline | C20H12Cl2N2 | CID 5187888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dichloro-6,7-dimethoxyquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-dichloro-6,7-dimethoxyquinoxaline, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on a one-pot reaction from 4,5-dimethoxy-1,2-phenylenediamine and oxalic acid, followed by chlorination. This method avoids the isolation of the intermediate 6,7-dimethoxyquinoxaline-2,3-diol, streamlining the process. The protocol includes reaction setup, purification, and characterization data, presented in a clear and structured format for use in a research and development setting.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many molecules with diverse biological activities. The 2,3-dichloroquinoxaline scaffold, in particular, serves as a versatile building block for creating novel therapeutic agents through nucleophilic substitution reactions. The 6,7-dimethoxy substitution pattern is a common feature in various bioactive molecules. The synthesis method outlined here is a robust and efficient one-pot procedure that combines the initial cyclocondensation and subsequent chlorination steps, offering advantages in terms of operational simplicity and time efficiency.

Synthetic Pathway

The synthesis proceeds in a one-pot, two-step sequence. First, 4,5-dimethoxy-1,2-phenylenediamine is condensed with oxalic acid in the presence of a catalyst to form the intermediate 6,7-dimethoxyquinoxaline-2,3-diol. Without isolation, this intermediate is then chlorinated using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product, this compound.

Caption: One-pot synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the materials involved in the synthesis.

Table 1: Reactant and Product Properties

| Compound Name | Formula | Mol. Weight ( g/mol ) | Appearance | CAS Number |

|---|---|---|---|---|

| 4,5-Dimethoxy-1,2-phenylenediamine | C₈H₁₂N₂O₂ | 168.19 | Off-white to brown solid | 27841-47-8 |

| Oxalic Acid (dihydrate) | C₂H₂O₄·2H₂O | 126.07 | White crystalline solid | 6153-56-6 |

| Phosphorus Oxychloride (POCl₃) | Cl₃OP | 153.33 | Colorless to yellow fuming liquid | 10025-87-3 |

| this compound | C₁₀H₈Cl₂N₂O₂ | 259.09 | White to light yellow solid | 27631-29-4 (isomer) |

Table 2: Reaction Parameters and Expected Outcome

| Parameter | Value | Notes |

|---|---|---|

| Reaction Scale (Starting Material) | 1.0 g | Can be scaled as needed. |

| Reaction Temperature | 110 °C | For both condensation and chlorination steps.[1] |

| Reaction Time (Step 1: Condensation) | ~5 hours | Monitor by TLC for consumption of starting material.[1] |

| Reaction Time (Step 2: Chlorination) | ~1-2 hours | Monitor by TLC for formation of product.[1] |

| Expected Yield | 80-90% | Based on analogous syntheses.[1] |

| Purity (after purification) | >97% | Achievable by recrystallization. |

Experimental Protocol

This protocol is adapted from established one-pot methods for synthesizing 2,3-dichloroquinoxaline derivatives.[1][2]

4.1 Materials and Reagents

-

4,5-Dimethoxy-1,2-phenylenediamine

-

Oxalic acid, dihydrate

-

Methanesulfonic acid (CH₃SO₃H) or Silica Gel (200-300 mesh)

-

Toluene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

4.2 Equipment

-

Round-bottom flask with a reflux condenser and stirring bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and chamber

4.3 Procedure

Step 1: Cyclocondensation

-

To a dry round-bottom flask, add 4,5-dimethoxy-1,2-phenylenediamine (e.g., 1.0 g), oxalic acid (1.1 g, ~1.5 eq), and methanesulfonic acid (0.5 g, ~0.9 eq).

-

Add toluene (15 mL) to the flask.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to 110 °C and stir for approximately 5 hours.

-

Monitor the reaction progress by TLC until the starting o-phenylenediamine is consumed.

Step 2: Chlorination and Work-up

-

After the initial reaction is complete, cool the mixture slightly.

-

Carefully add phosphorus oxychloride (POCl₃, e.g., 8 mL) and DMF (e.g., 5 mL) to the reaction flask.[1]

-

Heat the mixture again to 110 °C and maintain for 1-2 hours, monitoring for the formation of the product by TLC.

-

Once the reaction is complete, cool the flask to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture into a beaker containing ice water (50-100 mL). Caution: This is an exothermic reaction and should be done in a well-ventilated fume hood.

-

A precipitate should form. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4.4 Purification

-

The resulting crude solid can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,3-Dichloro-6,7-dimethoxyquinoxaline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the nucleophilic aromatic substitution (SNAr) reactions of 2,3-dichloro-6,7-dimethoxyquinoxaline. This versatile building block is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The methodologies outlined below facilitate the synthesis of a diverse range of 2,3-disubstituted-6,7-dimethoxyquinoxaline derivatives.

Introduction

The quinoxaline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide array of biological activities. The presence of two chlorine atoms at the C2 and C3 positions of the 6,7-dimethoxyquinoxaline core makes it an excellent electrophile for SNAr reactions. The electron-withdrawing nature of the pyrazine ring activates the C-Cl bonds towards nucleophilic attack, allowing for the sequential or simultaneous substitution of the chlorine atoms with various nucleophiles. The 6,7-dimethoxy substituents on the benzene ring can modulate the electronic properties and solubility of the resulting compounds, influencing their biological activity.